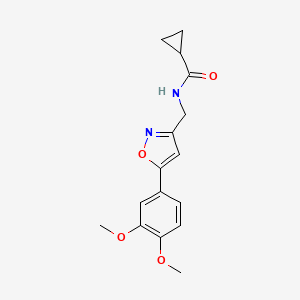

6-氧代-N-(1,2,3,4-四氢萘-1-基)-1,6-二氢吡啶-3-羧酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

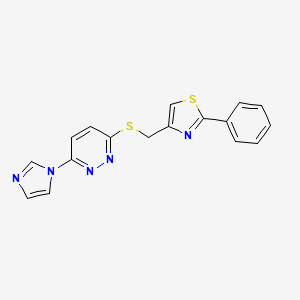

The synthesis of compounds structurally related to "6-oxo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,6-dihydropyridine-3-carboxamide" involves multi-component reactions, often utilizing base catalysis in aqueous environments. For instance, compounds with similar structural frameworks are synthesized through three-component reactions involving malonamide, aldehyde, and malononitrile in water, using triethylamine as a base at room temperature. These synthesis approaches are characterized by their efficiency and the use of water as a solvent, highlighting the interest in environmentally benign reactions (Jayarajan et al., 2019).

Molecular Structure Analysis

The molecular structure of compounds akin to "6-oxo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,6-dihydropyridine-3-carboxamide" and their derivatives is often elucidated using techniques such as FT-IR, NMR, and X-ray diffraction. These methods provide detailed insights into the compound's molecular geometry, bond lengths, angles, and overall three-dimensional structure, which are crucial for understanding the compound's reactivity and properties.

Chemical Reactions and Properties

The chemical reactivity of this compound class involves various reactions under both thermal and sono-thermal conditions. For example, the dehydrogenation of tetrahydropyrimidines to dihydropyrimidines using tetrabutylammonium peroxydisulfate as an oxidizing agent showcases the influence of substituents on the heterocyclic ring and the reaction's sensitivity to experimental conditions (Memarian & Soleymani, 2011).

科学研究应用

杂环衍生物合成

通过钯催化的氧化环化-羧酸醚化反应,合成了包括四氢呋喃、二氧六环、噁唑啉、二氢吡啶酮和四氢吡啶二酮衍生物在内的杂环衍生物。这些反应在氧化羧酸醚化条件下发生,产物收率令人满意。这些衍生物通过反式和顺式5-内环化方式形成,并可通过较高温度反应或涉及不寻常重排的酸处理有选择性地获得。这一过程突显了该化合物在合成各种杂环衍生物方面的多功能性,具有在制药和材料科学中潜在应用(Bacchi et al., 2005)。

酮类合成烯酰胺

N-(3,4-二氢萘-1-基)乙酰胺的合成展示了酮类转化为烯酰胺的过程,突显了该化合物衍生物的另一研究途径。该过程涉及羟胺盐酸盐和α-四氢萘的使用,展示了该化合物在制备烯酰胺中的作用,这对于合成对映纯胺和手性胺具有价值(Zhao et al., 2011)。

荧光性质

在水的存在下,4-氧代烷基-1,1,2,2-四氰基三烯的非催化转化导致荧光性4-氰基-2-氧代-1,2-二氢吡啶-3-羧酰胺和2-氧代-1,2-二氢吡啶-3,4-二氰基三烯的形成。这种转化突显了该化合物衍生物在开发具有成像和传感技术应用的荧光材料方面的潜在用途(Ershov et al., 2015)。

超声波辅助脱氢

利用超声波将各种2-氧代-1,2,3,4-四氢吡咯啉-5-羧酰胺脱氢为二氢吡啶衍生物,提出了一种新颖的化学转化方法。这种方法展示了该化合物衍生物对创新反应条件的适应性,可能导致更高效和可持续的化学过程(Memarian & Soleymani, 2011)。

自由基取代修饰

通过烷基自由基将吡啶-3-羧酰胺衍生物进行修饰,产生单烷基、双烷基和三烷基产物,突显了该化合物的化学灵活性。这项研究指出了通过自由基取代创造各种衍生物的潜力,为在化学合成和制药开发中具有各种应用的新化合物打开了大门(Tada & Yokoi, 1989)。

属性

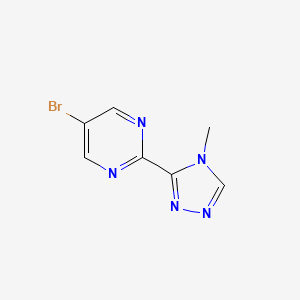

IUPAC Name |

6-oxo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2/c19-15-9-8-12(10-17-15)16(20)18-14-7-3-5-11-4-1-2-6-13(11)14/h1-2,4,6,8-10,14H,3,5,7H2,(H,17,19)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYFXNUNTKSPKGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)NC(=O)C3=CNC(=O)C=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-((4-Benzylpiperidin-1-yl)(2-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2490606.png)

![4-[(1H-benzotriazol-1-ylmethyl)amino]benzoic acid](/img/structure/B2490611.png)

![(2R,3S,4R)-3,4-Dimethoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B2490618.png)

![(3Z)-1-(3-fluorobenzyl)-3-{[(2-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2490623.png)

![2-[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2490625.png)

![N-[2-[[2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2490626.png)